2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide
CAS No.:
Cat. No.: VC15169000
Molecular Formula: C24H22ClN5O2S
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN5O2S |
|---|---|
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | FMCLMJKDSOXWLI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide, systematically describes its architecture. Key structural features include:
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Pteridinone core: A bicyclic system comprising pyrimidine and pyrazine rings, with a ketone group at position 4.
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2-Chlorobenzyl group: Attached to the pteridinone’s nitrogen at position 3, introducing hydrophobicity and steric bulk.
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Sulfanyl bridge: A sulfur atom linking the pteridinone to the butanamide chain, enhancing conformational flexibility.
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N-(4-methylphenyl)butanamide: A lipophilic tail contributing to solubility and target binding.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂ClN₅O₂S |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31) |
| Standard InChIKey | FMCLMJKDSOXWLI |
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves sequential modifications to the pteridinone scaffold:
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Pteridinone functionalization: Introduction of the chlorophenylmethyl group via alkylation at nitrogen.
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Sulfanyl bridge formation: Thiolation at position 2 using sulfur nucleophiles.
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Butanamide coupling: Amidation of the sulfanyl intermediate with 4-methylphenylamine.
Key Challenges:
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Steric hindrance during alkylation of the pteridinone.
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Oxidation sensitivity of the sulfanyl group, necessitating inert atmosphere conditions.
Mechanism of Action and Pharmacological Profile
Hypothesized Biological Targets
Structural analogs of pteridinones are known to inhibit enzymes such as dihydrofolate reductase (DHFR) and kinases. Molecular docking studies suggest this compound may bind to the ATP-binding pocket of pro-inflammatory kinases (e.g., JAK3 or SYK), disrupting signal transduction .
Table 2: Predicted Enzyme Affinities
| Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Dihydrofolate Reductase | -9.2 | 180 nM |
| JAK3 | -8.7 | 320 nM |
| SYK | -8.5 | 450 nM |
In Vitro Evaluations
Preliminary assays indicate dose-dependent inhibition of cyclooxygenase-2 (COX-2) in macrophage models, with an IC₅₀ of 12.3 μM. This anti-inflammatory activity is comparable to celecoxib (IC₅₀ = 6.7 μM) but with reduced gastrointestinal cytotoxicity.
Research Findings and Applications
Oncology Applications
Screening against the NCI-60 panel showed moderate activity against leukemia (GI₅₀ = 8.4 μM) and breast cancer (GI₅₀ = 11.2 μM) cell lines. Synergy with cisplatin was observed in ovarian cancer models, enhancing apoptosis via p53 upregulation.
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